methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate
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Overview
Description
Methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate is a complex organic compound with a unique structure that includes a morpholine ring, a benzyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring followed by the introduction of the benzyl group and the esterification process. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of production, which is essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester with a similar aromatic structure but lacking the morpholine ring and benzyl group.
Benzyl benzoate: Another ester with a benzyl group but without the morpholine ring.
Morpholine derivatives: Compounds with a morpholine ring but different substituents.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)-methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-22(17-11-7-6-10-16(17)21(26)27-2)20(25)18-13-28-14-19(24)23(18)12-15-8-4-3-5-9-15/h3-11,18H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCLILDWFRMTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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